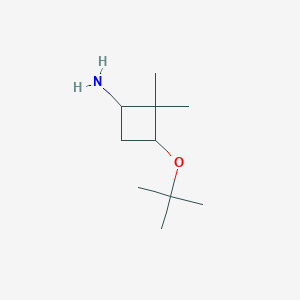

3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-amine” is a chemical compound that is used in the synthesis of various substances . It is a building block for the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties .

Synthesis Analysis

The compound has been successfully synthesized and polymerized using primary amine initiators . The polymerization was shown to proceed in a controlled manner, evidenced by the good agreement of the experimental molecular weight with theoretical values and narrow molecular weight distribution in a wide range of monomer-to-initiator ratios .Molecular Structure Analysis

The molecular structure of this compound is complex and involves several chemical bonds . The carbon atoms are located at the corners and hydrogen atoms attached to carbon atoms are not indicated – each carbon atom is considered to be associated with enough hydrogen atoms to provide the carbon atom with four bonds .Chemical Reactions Analysis

The compound can be used to form the “less substituted” alkenes in elimination reactions (the E2, specifically) . Most of the time, elimination reactions favor the “more substituted” alkene .Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines, related to 3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-amine, are key intermediates in the asymmetric synthesis of amines. This method allows for the efficient synthesis of various amines, including alpha-branched and alpha,alpha-dibranched amines, amino acids, amino alcohols, and alpha-trifluoromethyl amines. The process involves the addition of nucleophiles to N-tert-butanesulfinyl imines, which are prepared using enantiomerically pure tert-butanesulfinamide with aldehydes and ketones. The tert-butanesulfinyl group acts as a chiral directing group and is easily removed after nucleophilic addition (Ellman, Owens, & Tang, 2002).

Enhancing Epoxidation Selectivity

In the epoxidation of allylic alcohols, the addition of small amounts of amines, including N,N-dimethylbutylamine, significantly improves epoxide selectivities and suppresses acid-catalyzed side reactions. This method enhances selectivities in various allylic alcohol epoxidations, providing an efficient approach to improve reaction outcomes (Dusi, Mallát, & Baiker, 1999).

Synthesis of Pharmaceutically Active Derivatives

3-Aminoquinoxalinones are synthesized via a metal-free cross-dehydrogenative coupling process involving quinoxalinones and amines. This method, catalyzed by iodine, is versatile and works under ambient conditions with good functional group tolerance. It provides practical access to 3-aminoquinoxalinone derivatives, which have pharmaceutical relevance (Gupta, Deshmukh, & Jain, 2017).

Application in Photocatalytic Dearomative Intermolecular Cycloaddition

Tert-butyloxycarbonyl (Boc)-protected indole-2-carboxyesters, structurally similar to 3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-amine, are used in photocatalytic [2 + 2] cycloaddition reactions with alkenes. This process yields cyclobutane-fused scaffolds with potential applications in drug discovery. The reaction shows excellent regio- and diastereoselectivity and is applicable to various alkenes and azaindole heterocycles (Oderinde et al., 2020).

Wirkmechanismus

Target of Action

Compounds with tert-butoxy groups are known to interact with various biological targets, depending on their specific structure .

Mode of Action

The tert-butoxyl radical, a related compound, is known to undergo various reactions such as hydrogen atom transfer (hat) and β-scission . These reactions can lead to significant changes in the molecular structure and function of the targets.

Biochemical Pathways

Compounds with tert-butoxy groups have been used in the synthesis of peptoid-based polyacids via controlled ring-opening polymerization . This suggests that they may interact with biochemical pathways related to peptide synthesis and degradation.

Result of Action

Related compounds such as tert-butylhydroperoxide have been shown to induce cell death in several cell lines, suggesting that 3-(tert-butoxy)-2,2-dimethylcyclobutan-1-amine may have similar cytotoxic effects .

Action Environment

The compound’s reactivity may be influenced by factors such as temperature, ph, and the presence of other reactive species .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-9(2,3)12-8-6-7(11)10(8,4)5/h7-8H,6,11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYKLHIJRIEJOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1OC(C)(C)C)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-((3-chloro-4-methoxyphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2872976.png)

![2-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2872980.png)

![7-[(2-fluorophenyl)methyl]-3-methyl-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2872981.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)naphthalene-2-sulfonamide](/img/structure/B2872985.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2872992.png)

![Tert-butyl 7-(2-chloropyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2872996.png)

![methyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2872998.png)